4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile
CAS No.: 1423029-19-9
Cat. No.: VC3001282
Molecular Formula: C11H8ClN3
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1423029-19-9 |
---|---|
Molecular Formula | C11H8ClN3 |
Molecular Weight | 217.65 g/mol |
IUPAC Name | 4-(5-chloro-3-methylpyrazol-1-yl)benzonitrile |
Standard InChI | InChI=1S/C11H8ClN3/c1-8-6-11(12)15(14-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3 |
Standard InChI Key | TWJYQPGOHHDPKU-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N |
Canonical SMILES | CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile features a substituted pyrazole ring with a chlorine atom at the 5-position and a methyl group at the 3-position. This pyrazole ring is connected via an N-aryl linkage to a benzonitrile group. The structure combines several pharmacologically relevant features including:
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A pyrazole heterocycle (five-membered ring with two adjacent nitrogen atoms)
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A chlorine substituent (electron-withdrawing, lipophilic)
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A methyl group (electron-donating)
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A nitrile functional group (electron-withdrawing, hydrogen bond acceptor)
Physicochemical Properties
Based on analysis of similar compounds, the following physicochemical properties can be estimated:
Synthesis Methods
Suzuki Coupling Approach
A potential synthetic route might involve Suzuki coupling between a boronic acid derivative of pyrazole and a brominated benzonitrile, similar to the approach mentioned for related compounds: "This process comprises reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) with 4-bromo-2-chlorobenzonitrile (II) in a Suzuki reaction" .
Cyclization Approach
Another approach might involve the synthesis of substituted pyrazoles from 1,3-diketones and hydrazines, followed by N-arylation with an appropriate benzonitrile derivative. This is analogous to methods described for similar pyrazole derivatives: "Substituted acetophenones upon reaction with diethyl oxalate and potassium t-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature gave ethyl 2,4-dioxo-4-arylbutanoates. 1,3-Diketoester compounds upon reaction with phenylhydrazine in ethanol gave ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates" .
Reaction Conditions and Considerations
Synthetic Step | Reagents | Conditions | Expected Yield | Purification Method |
---|---|---|---|---|
Pyrazole Formation | Hydrazine derivative, 1,3-diketone | Ethanol, reflux, 2-4h | 65-80% | Recrystallization |
N-Arylation | 4-fluorobenzonitrile, base | DMF, 80-120°C, 6-12h | 60-75% | Column chromatography |
Chlorination | N-chlorosuccinimide (NCS) | DCM, 0-25°C, 2-4h | 70-85% | Recrystallization |
Analytical Characterization
Spectroscopic Data
Based on similar pyrazole-benzonitrile compounds, the following spectroscopic characteristics might be expected:
¹H NMR Spectroscopy
Expected signals would include:
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A singlet at approximately δ 2.2-2.4 ppm for the methyl group at the 3-position of the pyrazole
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A singlet at approximately δ 6.2-6.4 ppm for the pyrazole C4 proton
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Two sets of doublets at approximately δ 7.7-7.9 ppm and δ 7.3-7.5 ppm for the benzene ring protons in an AA'BB' system
This is consistent with patterns observed in similar compounds: "1H NMR spectrum revealed two singlets in the aromatic region at δ 7.17 and 7.42 assigned to the pyrazole C4 and thiazole C5 protons, respectively" .
¹³C NMR Spectroscopy
Expected signals would include:
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A peak at approximately δ 13-15 ppm for the methyl carbon
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Signals in the range of δ 105-115 ppm for the pyrazole carbons
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A peak at approximately δ 118-120 ppm for the nitrile carbon
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Multiple aromatic carbon signals between δ 125-140 ppm
IR Spectroscopy
Characteristic absorption bands would likely include:
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A strong band at approximately 2220-2240 cm⁻¹ for the C≡N stretching vibration
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Multiple bands between 1400-1600 cm⁻¹ for C=C and C=N stretching of the pyrazole and aromatic rings
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C-Cl stretching vibration at approximately 700-800 cm⁻¹
Mass Spectrometry
Mass spectrometry would likely show:
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Molecular ion peak at m/z 217 [M]⁺
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A distinctive isotope pattern due to the presence of chlorine (M+2 peak at approximately 35% of the intensity of the molecular ion)
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Fragment ions corresponding to the loss of Cl (m/z 182) and CN (m/z 192)
Structural Element | Potential Biological Impact |
---|---|
Pyrazole Ring | Core scaffold recognized by many biological targets |
Chlorine Substituent | Enhances lipophilicity and membrane permeability |
Methyl Group | Affects electronic distribution and binding pocket fit |
Nitrile Group | Potential hydrogen bond acceptor for target binding |
N-aryl Linkage | Affects molecular conformation and binding orientation |
Synthesis Challenges and Optimization
Regioselectivity Considerations
Synthesizing pyrazoles often presents regioselectivity challenges, particularly in controlling which nitrogen of the pyrazole ring participates in N-arylation. This might require careful selection of reaction conditions and protecting group strategies.
Purification Techniques
Based on methods described for similar compounds, purification might involve:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel
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Preparative HPLC for high-purity requirements
As described in the synthesis of similar compounds: "After the reaction (TLC) was completed, the product was filtered and washed with ethanol" .
Comparative Analysis with Related Compounds
Structural Comparison
Functional Comparison
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Electronic effects of substituents
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Molecular conformation
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Lipophilicity and pharmacokinetic properties
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Target binding affinity and selectivity
Current Research Gaps and Future Directions
Research Needs
Further research on 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile should focus on:
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Optimized synthesis procedures with improved yields
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Comprehensive biological screening
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Crystal structure determination
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Structure-activity relationship studies
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Development of functionalized derivatives with enhanced properties
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